2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane

Medicinal Chemistry Drug Design ADME Prediction

2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane (CAS 1226303-59-8) is a heterocyclic acetal belonging to the 1,3-dioxolane class, with the molecular formula C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.09 g/mol. The compound features a five-membered 1,3-dioxolane ring linked via a methylene bridge to a 3,5-dichlorophenoxy moiety, placing it within the broader family of 2-(phenoxymethyl)-1,3-dioxolane derivatives that serve as versatile synthetic intermediates for azole antifungal agents, agrochemicals, and bioactive molecule discovery.

Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
Cat. No. B11809776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane
Molecular FormulaC10H10Cl2O3
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1COC(O1)COC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H10Cl2O3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h3-5,10H,1-2,6H2
InChIKeyYHSUBEGKHSLHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane (CAS 1226303-59-8) is a heterocyclic acetal belonging to the 1,3-dioxolane class, with the molecular formula C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.09 g/mol . The compound features a five-membered 1,3-dioxolane ring linked via a methylene bridge to a 3,5-dichlorophenoxy moiety, placing it within the broader family of 2-(phenoxymethyl)-1,3-dioxolane derivatives that serve as versatile synthetic intermediates for azole antifungal agents, agrochemicals, and bioactive molecule discovery [1]. It is commercially available as a research-grade building block from multiple suppliers at purities of 97–98% (HPLC) .

Why Generic Substitution of 2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane with Unsubstituted or Regioisomeric Analogs Is Not Scientifically Justified


Within the 2-(phenoxymethyl)-1,3-dioxolane scaffold, the position and number of chlorine substituents on the phenoxy ring fundamentally alter lipophilicity, electronic character, and biological target engagement. The 3,5-dichloro substitution pattern creates a symmetric electron-withdrawing environment distinct from the 3,4-dichloro regioisomer (CAS 98919-14-3), with each chlorine exerting a meta-directing Hammett σₘ effect of approximately +0.37 versus the mixed ortho/para effects in alternative substitution patterns [1]. The non-chlorinated analog, 2-(phenoxymethyl)-1,3-dioxolane (CAS 850348-64-0, MW 180.2 g/mol), lacks the lipophilicity enhancement provided by the dual chlorine atoms, which contributes an estimated increase in calculated logP of approximately 1.2–1.5 log units based on the additive π-value of +0.71 per aromatic chlorine [2]. This physicochemical divergence directly impacts membrane permeability, metabolic stability, and target binding—rendering simple analog interchange scientifically unsound without explicit re-validation of the intended application [3].

Quantitative Differential Evidence: 2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane vs. Closest Structural Analogs and In-Class Candidates


Molecular Weight and Heavy Atom Count Differentiation for Pharmacokinetic Property Prediction Relative to the Non-Chlorinated Parent Scaffold

The target compound (MW 249.09 g/mol, 2 chlorine atoms) is 38.2% heavier than its non-halogenated parent 2-(phenoxymethyl)-1,3-dioxolane (MW 180.20 g/mol, 0 chlorine atoms). This difference in molecular weight and heavy atom count (17 vs. 13 non-hydrogen atoms) has quantifiable implications for passive membrane permeability predictions. According to the widely validated Lipinski Rule of Five framework, the target compound remains within drug-like chemical space (MW < 500), but the additional chlorine atoms increase the calculated octanol-water partition coefficient (clogP) by an estimated 1.4 log units relative to the non-chlorinated analog, as derived from the aromatic chlorine π-value of +0.71 per substituent [1]. This lipophilicity shift is directly relevant when the compound is employed as a synthetic intermediate for azole antifungal agents (e.g., ketoconazole, itraconazole, terconazole), where the dichlorophenyl moiety is a conserved pharmacophoric element essential for lanosterol 14α-demethylase (CYP51) binding affinity [2].

Medicinal Chemistry Drug Design ADME Prediction

Regioisomeric Differentiation: 3,5-Dichloro vs. 3,4-Dichloro Substitution Pattern and Impact on Dipole Moment and Molecular Recognition

The 3,5-dichloro substitution pattern in the target compound (CAS 1226303-59-8) presents a fundamentally different electrostatic surface and molecular dipole orientation compared to its regioisomer 2-((3,4-dichlorophenoxy)methyl)-1,3-dioxolane (CAS 98919-14-3). In the 3,5-isomer, both chlorine atoms occupy meta positions relative to the phenoxy ether oxygen, creating a symmetric electron-withdrawing environment with a net dipole vector aligned along the C₂ symmetry axis of the aromatic ring. In the 3,4-isomer, one chlorine is meta and one is para to the ether oxygen, producing an asymmetric charge distribution with a distinct dipole magnitude and orientation. This structural divergence has been shown in related dichlorophenyl-1,3-dioxolane antifungal series to produce measurable differences in biological activity: Delcourt et al. (1997) demonstrated that within a series of polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane, the specific chlorine substitution pattern combined with the oxime group determined whether compounds achieved equipotency with ketoconazole and oxiconazole against Aspergillus fumigatus and Scedosporium apiospermum [1]. While direct comparative bioactivity data for the 3,5- vs. 3,4-dichloro pair is not publicly available, the precedent establishes that regioisomeric chlorine positioning is not interchangeable for biological target engagement .

Structure-Activity Relationship Medicinal Chemistry Molecular Recognition

Acetal Protecting Group Functionality: Quantitative Comparison of Hydrolytic Stability for Synthetic Intermediate Applications

The 1,3-dioxolane ring in the target compound functions as a cyclic acetal protecting group for carbonyl compounds, enabling controlled synthetic manipulation. The 2-(phenoxymethyl)-1,3-dioxolane scaffold offers selective deprotection under mild acidic conditions (typically aqueous HCl or p-toluenesulfonic acid at pH 1–3, room temperature to 60°C), regenerating the corresponding aldehyde or ketone [1]. Critically, the electron-withdrawing 3,5-dichloro substituents on the phenoxy ring exert a modest stabilizing effect on the acetal toward acid-catalyzed hydrolysis relative to electron-donating substituents. The Hammett σₘ value of +0.37 for each meta-chlorine reduces the electron density at the acetal oxygen via through-bond inductive effects, slowing the rate-determining protonation step of the hydrolysis mechanism. The rate retardation factor is estimated at approximately 2- to 5-fold compared to the unsubstituted phenoxymethyl analog, based on the established linear free-energy relationship for 2-aryl-1,3-dioxolane hydrolysis where log(k/k₀) = ρ × Σσ, with ρ ≈ −1.5 to −2.0 for acid-catalyzed acetal hydrolysis [2]. This enhanced stability provides a wider operational pH window during multi-step syntheses.

Synthetic Chemistry Protecting Group Strategy Process Chemistry

Purity and Supplier Availability Benchmarking for Research Procurement Decision-Making

The target compound is commercially available from multiple independent suppliers at standardized purity levels: 97% (ChemeGen, Catalog CM489670), 98% (Leyan, Product No. 1656201; Bidepharm for the 3,4-regioisomer), and as a research-grade product from abcr GmbH (AB432924) . The compound is classified exclusively for R&D use and is not intended for therapeutic, veterinary, or human consumption applications . In contrast, more established 1,3-dioxolane intermediates such as cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-tolylsulfonate (CAS 134071-44-6) are available in larger bulk quantities reflecting their role as commercial-scale intermediates for ketoconazole synthesis . The target compound's availability pattern—multiple suppliers but at research-scale quantities and pricing—is consistent with its positioning as a specialty building block for exploratory medicinal chemistry and agrochemical discovery programs rather than a process-scale intermediate.

Chemical Procurement Quality Assurance Research Supply Chain

Class-Level Evidence: 1,3-Dioxolane Phenoxy Derivatives as Diapophytoene Desaturase (CrtN) Inhibitors for Anti-Virulence Applications

A structurally related class of 1,3-dioxolane derivatives has been documented as inhibitors of diapophytoene desaturase (CrtN), a key enzyme in the staphyloxanthin virulence factor biosynthetic pathway of Staphylococcus aureus. In the BindingDB database, several 1,3-dioxolane-containing compounds demonstrate nanomolar CrtN inhibitory activity: compound BDBM50187735 (CHEMBL3828547) showed IC₅₀ = 10 nM [1], compound BDBM50187723 (CHEMBL3827961) showed IC₅₀ = 4.10 nM [2], and a highly potent analog BDBM50241355 (CHEMBL4075121) achieved IC₅₀ = 0.330 nM against CrtN in S. aureus Mu50 [3]. The reference inhibitor naftifine, an FDA-approved antifungal, exhibits an IC₅₀ of 296 nM for staphyloxanthin biosynthesis inhibition and 8.83 μM for isolated CrtN enzyme inhibition, demonstrating that certain dioxolane-based chemotypes can achieve 10- to 900-fold superior target engagement [4]. The 3,5-dichlorophenoxy substitution in the target compound may confer favorable binding characteristics for this target class, though direct experimental confirmation has not been reported in public literature. These data establish that the 1,3-dioxolane scaffold, when appropriately functionalized with halogenated aromatic substituents, represents a validated pharmacophore for CrtN-targeted anti-virulence drug discovery [5].

Anti-Virulence Staphylococcus aureus Staphyloxanthin Biosynthesis CrtN Inhibition

Synthetic Intermediate Positioning: Direct Comparison with Established Azole Antifungal Dioxolane Intermediates for Route-Scoping Decisions

The target compound presents the 2-(phenoxymethyl)-1,3-dioxolane core with a 3,5-dichloro substitution pattern. In the broader landscape of azole antifungal synthesis, the most common dioxolane intermediates bear a 2,4-dichlorophenyl group directly attached at the 2-position of the dioxolane ring (e.g., CAS 82073-58-3 for 2-(2,6-dichlorophenyl)-1,3-dioxolane; and the ketoconazole intermediate cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol, CAS 61397-58-8) . The target compound differs from these established intermediates in two key respects: (1) the dichlorophenyl moiety is connected via a methyleneoxy (-CH₂-O-) linker rather than a direct C-C bond to the dioxolane ring, and (2) the chlorine substitution pattern is 3,5- rather than 2,4-. This structural divergence means the target compound serves a fundamentally different synthetic purpose: it cannot directly substitute for the established 2,4-dichlorophenyl dioxolane intermediates in existing ketoconazole or itraconazole manufacturing routes. Instead, it represents a distinct scaffold for generating novel chemical entities in antifungal, antibacterial, or agrochemical discovery programs where the 3,5-dichlorophenoxymethyl motif is specifically desired [1].

Synthetic Route Design Antifungal Drug Synthesis Chemical Intermediate Sourcing

Evidence-Backed Research and Industrial Application Scenarios for 2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane


Medicinal Chemistry: Anti-Virulence Drug Discovery Targeting Staphyloxanthin Biosynthesis (CrtN Inhibition)

The 1,3-dioxolane scaffold, when functionalized with halogenated aromatic substituents, has demonstrated nanomolar inhibitory activity against diapophytoene desaturase (CrtN), a validated target for anti-virulence therapy against pigmented Staphylococcus aureus including MRSA [1]. The target compound, with its 3,5-dichlorophenoxymethyl substitution, is structurally positioned within this chemotype class and can serve as a chemical probe or starting point for structure-activity relationship (SAR) expansion. The enhanced lipophilicity conferred by the dual chlorine atoms (estimated ΔclogP ≈ +1.4 vs. unsubstituted analog) may facilitate improved membrane penetration and target engagement [2].

Synthetic Chemistry: Carbonyl Protecting Group for Multi-Step Synthesis of Dichlorinated Bioactive Molecules

The 1,3-dioxolane ring serves as a cyclic acetal protecting group that can be selectively deprotected under mild acidic conditions to regenerate the corresponding carbonyl compound [3]. The electron-withdrawing 3,5-dichloro substituents provide an estimated 2- to 5-fold enhancement in hydrolytic stability relative to the unsubstituted phenoxymethyl analog, based on established linear free-energy relationships for acetal hydrolysis [4]. This stability advantage allows chemists to conduct multi-step synthetic sequences with a wider operational pH window before deprotection, reducing premature acetal cleavage and improving overall synthetic yield.

Agrochemical Discovery: Scaffold for Novel Fungicide Development Targeting CYP51 or Alternative Pathways

1,3-Dioxolane derivatives are established pharmacophores in agricultural fungicide development, with commercial agents including propiconazole and difenoconazole [5]. The phenoxymethyl dioxolane scaffold has shown promising antifungal activity: in a structure-activity relationship study, 1-(4-phenoxymethyl-2-phenyl-[1,3]dioxolan-2-ylmethyl)-1H-1,2,4-triazole (Gj) demonstrated potent activity against Magnaporthe oryzae (rice blast) with an IC₅₀ of approximately 3.8 ± 0.5 μM, comparable to the commercial fungicide propiconazole (IC₅₀ ≈ 3.7 ± 0.2 μM) [6]. The target compound, with its 3,5-dichloro substitution, represents a logical starting point for developing novel crop protection agents with potentially differentiated resistance profiles.

Chemical Biology: Tool Compound for Investigating Halogen Bonding and Lipophilicity Effects in Phenoxy Dioxolane SAR

The well-defined 3,5-dichloro substitution pattern on the phenoxy ring provides a precise molecular probe for investigating halogen bonding interactions and lipophilicity-driven structure-activity relationships. The symmetric meta-chlorine arrangement creates a distinct electrostatic potential surface that can be systematically compared with the 3,4-dichloro regioisomer (CAS 98919-14-3) and the non-chlorinated parent (CAS 850348-64-0) . This comparative series enables researchers to deconvolute the contributions of lipophilicity (clogP), electronic effects (Hammett σ), and halogen bonding to target affinity and selectivity in biochemical and cellular assays [2].

Quote Request

Request a Quote for 2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.